![molecular formula C10H12N2O2 B2747203 Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate CAS No. 1823947-71-2](/img/structure/B2747203.png)
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate”. It has a molecular weight of 192.22 . The compound is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes “Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate”, has been covered in various studies over the last 18 years . These compounds are synthesized using strategies that involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The InChI code for “Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate” is1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3
. This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate” is a solid compound . It has a predicted boiling point of 333.6±42.0 °C and a predicted density of 1.176±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine derivatives, including Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis of Novel Azetidinyl Tethered Ketolide Series
Researchers at Pfizer modified the 2-methyl-3-methoxy-1,5-naphthyridine 2d to give, after three steps, the 3-hydroxy-1,5-naphthyridine-4-carbaldehyde 191 necessary for the preparation of a novel azetidinyl tethered ketolide series .
Anticancer Properties
1,6-Naphthyridines, which are related to 1,5-Naphthyridines, are pharmacologically active, with a variety of applications such as anticancer .
Anti-Human Immunodeficiency Virus (HIV) Properties
1,6-Naphthyridines also have applications as anti-HIV agents .
Anti-Microbial Properties
1,6-Naphthyridines have been found to have anti-microbial activities .
Analgesic Properties
1,6-Naphthyridines have been used for their analgesic properties .
Anti-Inflammatory Properties
1,6-Naphthyridines have been used for their anti-inflammatory properties .
Anti-Oxidant Activities
1,6-Naphthyridines have been used for their anti-oxidant activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h5-6,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYUSJLIDLTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
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